molecular formula C10H11N B8691868 4-Phenyl-but-3-ynylamine

4-Phenyl-but-3-ynylamine

Cat. No. B8691868
M. Wt: 145.20 g/mol
InChI Key: VICFISWUVIINPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07084154B2

Procedure details

A solution of (4-phenyl-but-3-ynyl)-carbamic acid tert-butyl ester (98 mg) was stirred for 0.5 h in 1:1 trifluoroacetic acid/dichloromethane (10 ml). The volatile materials were evaporated to give the crude 4-phenyl-but-3-ynylamine, which was used in subsequent transformations without further purification.
Name
(4-phenyl-but-3-ynyl)-carbamic acid tert-butyl ester
Quantity
98 mg
Type
reactant
Reaction Step One
Name
trifluoroacetic acid dichloromethane
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]#[C:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(C)(C)C>FC(F)(F)C(O)=O.ClCCl>[C:12]1([C:11]#[C:10][CH2:9][CH2:8][NH2:7])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
(4-phenyl-but-3-ynyl)-carbamic acid tert-butyl ester
Quantity
98 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC#CC1=CC=CC=C1)=O
Name
trifluoroacetic acid dichloromethane
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F.ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile materials were evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.